Pyridine, 2,3,6-trimethyl-5-nitro-
Description
Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Research
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the field of chemical research and development. nih.govnih.gov Structurally analogous to benzene (B151609), the incorporation of a nitrogen atom imparts unique electronic properties and reactivity, making it a "privileged scaffold" in medicinal chemistry and materials science. Pyridine and its derivatives are not only fundamental building blocks for a vast array of pharmaceuticals and agrochemicals but also serve as essential ligands in catalysis and as versatile solvents in organic synthesis. nih.gov The nitrogen atom's lone pair of electrons, which does not participate in the aromatic system, confers basicity to the ring, allowing for the formation of pyridinium (B92312) salts and influencing its interaction with biological targets. nih.gov The inherent polarity and potential for hydrogen bonding of the pyridine nucleus often enhance the solubility and bioavailability of complex organic molecules.
Overview of Nitropyridine Derivatives in Synthetic Strategies
Nitropyridines are a class of pyridine derivatives that feature one or more nitro groups attached to the pyridine ring. The strong electron-withdrawing nature of the nitro group significantly modifies the electronic landscape of the pyridine scaffold, rendering the ring electron-deficient. This electronic perturbation has profound implications for the reactivity of the molecule, making nitropyridines valuable intermediates in organic synthesis. nih.gov
The presence of the nitro group facilitates nucleophilic aromatic substitution reactions, a transformation that is generally difficult to achieve with the parent pyridine. This allows for the introduction of a wide range of functional groups onto the pyridine ring. Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably an amino group, which opens up a plethora of possibilities for further chemical elaboration. These features make nitropyridines key precursors in the synthesis of complex heterocyclic systems, including those with significant biological activity. nih.gov
Specific Focus: Pyridine, 2,3,6-trimethyl-5-nitro- within Heterocyclic Chemistry
Within the diverse family of nitropyridines, Pyridine, 2,3,6-trimethyl-5-nitro- represents a specific and interesting case study. This compound features a pyridine core substituted with three methyl groups at the 2, 3, and 6 positions, and a nitro group at the 5-position. The strategic placement of these substituents influences the molecule's steric and electronic properties.
The synthesis of this particular molecule would logically proceed via the nitration of its precursor, 2,3,6-trimethylpyridine (B74987). The properties of this starting material are well-documented.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H11N | nih.govnist.gov |
| Molecular Weight | 121.18 g/mol | nih.govnist.gov |
| Appearance | Colorless liquid | nih.gov |
| Density | 0.913 g/cm³ | nih.gov |
| Solubility in Water | Slightly soluble | nih.gov |
| CAS Number | 1462-84-6 | nist.gov |
The introduction of the nitro group at the 5-position is a result of the directing effects of the existing methyl groups on the pyridine ring during electrophilic substitution. The resulting compound, Pyridine, 2,3,6-trimethyl-5-nitro-, combines the structural features of a substituted pyridine with the reactive potential of a nitropyridine, making it a subject of interest for further exploration in synthetic and medicinal chemistry. While detailed research findings exclusively on this specific molecule are not extensively documented in publicly available literature, its chemical nature suggests its potential as an intermediate in the synthesis of more complex molecules. The reduction of the nitro group to an amine, for instance, would yield 5-amino-2,3,6-trimethylpyridine, a compound with a nucleophilic amino group that could be used for further derivatization.
Structure
3D Structure
Properties
CAS No. |
51551-20-3 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2,3,6-trimethyl-5-nitropyridine |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-8(10(11)12)7(3)9-6(5)2/h4H,1-3H3 |
InChI Key |
SQMWLYMSEHAAGN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(N=C1C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Reaction Mechanisms and Selectivity in Pyridine, 2,3,6 Trimethyl 5 Nitro Synthesis
Mechanistic Pathways of Nitro Group Introduction on Pyridine (B92270) Rings
The nitration of pyridine and its derivatives does not typically proceed through a direct electrophilic aromatic substitution, which is common for benzene (B151609) and its derivatives. The electron-withdrawing nitrogen atom in the pyridine ring deactivates it towards electrophiles. Consequently, harsher reaction conditions are often required, and the reaction proceeds through alternative mechanistic pathways.
Sigmatropic Shifts in Nitropyridine Formation
One of the proposed mechanisms for the formation of nitropyridines involves sigmatropic shifts. In this pathway, the reaction may proceed through an initial N-nitration to form an N-nitropyridinium salt, which can then undergo rearrangement to place the nitro group on the carbon skeleton of the pyridine ring. This rearrangement is thought to occur via a or sigmatropic shift, where the nitro group migrates from the nitrogen atom to a carbon atom. The exact nature and feasibility of these shifts are influenced by the substitution pattern on the pyridine ring and the reaction conditions.
Regiochemical Control in Functionalization of Trimethylpyridines
The functionalization of trimethylpyridines is significantly influenced by the directing effects of the three methyl groups. Methyl groups are activating and ortho-, para-directing. In the case of 2,3,6-trimethylpyridine (B74987), the positions available for electrophilic substitution are C-4 and C-5. The C-4 position is para to the 2-methyl group and ortho to the 3-methyl group. The C-5 position is meta to the 2- and 6-methyl groups and ortho to the 3-methyl group.
The nitration of 2,3,6-trimethylpyridine (also known as collidine) under mixed acid (HNO₃/H₂SO₄) conditions has been studied, and the primary product observed is 2,3,6-trimethyl-5-nitropyridine. This indicates a strong preference for substitution at the C-5 position. This regioselectivity can be attributed to a combination of steric and electronic factors.
Influence of Steric and Electronic Effects on Reaction Outcomes
The outcome of the nitration of substituted pyridines is a delicate balance of steric hindrance and electronic effects.
Electronic Effects: The pyridine nitrogen is electron-withdrawing, deactivating the entire ring, particularly the α (C2, C6) and γ (C4) positions, towards electrophilic attack. Conversely, methyl groups are electron-donating, activating the ring, especially at the ortho and para positions. In 2,3,6-trimethylpyridine, the C-4 and C-5 positions are the most electronically activated by the methyl groups.
Steric Effects: The methyl groups at the C-2 and C-6 positions provide significant steric hindrance, making an attack at the adjacent nitrogen atom or the C-3 and C-5 positions more difficult for a bulky electrophile.
In the case of the nitration of 2,3,6-trimethylpyridine, the observed formation of the 5-nitro derivative suggests that electronic effects are the dominant controlling factor. While the C-4 position is electronically activated, it is flanked by two methyl groups at C-3 and is also subject to the deactivating effect of the nitrogen at the para position. The C-5 position, while sterically hindered by the adjacent C-6 methyl group, appears to be the most favorable site for nitration. This is likely due to the combined activating effect of the ortho- and para-directing methyl groups, which outweighs the steric hindrance and the meta-deactivating effect of the ring nitrogen.
The table below summarizes the directing effects of the substituents in 2,3,6-trimethylpyridine on electrophilic substitution.
| Position | Electronic Effect of Nitrogen | Cumulative Electronic Effect of Methyl Groups | Steric Hindrance | Predicted Reactivity |
| C-4 | Deactivating (para) | Activating (ortho to C-3, para to C-2) | Moderate | Favorable |
| C-5 | Deactivating (meta) | Activating (ortho to C-3 and C-6) | High | Favorable |
Reactivity and Transformation Pathways of Pyridine, 2,3,6 Trimethyl 5 Nitro
The reactivity of Pyridine (B92270), 2,3,6-trimethyl-5-nitro- is largely dictated by the electronic properties of its substituents. The nitro group at the 5-position significantly decreases the electron density of the pyridine ring, making it susceptible to nucleophilic attack. Conversely, the three methyl groups are electron-donating, which can influence the regioselectivity of certain reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine ring, amplified by the presence of the nitro group, facilitates Nucleophilic Aromatic Substitution (SNAr) reactions.
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. nih.govwikipedia.org In this reaction, a nucleophile carrying a leaving group attacks the aromatic ring, leading to the substitution of a hydrogen atom. wikipedia.orgorganic-chemistry.org For Pyridine, 2,3,6-trimethyl-5-nitro-, the most likely position for VNS to occur is at the C-4 position, which is ortho to the activating nitro group.
The general mechanism for VNS involves the addition of a carbanion to the nitroarene, forming a Meisenheimer-type adduct. This is followed by a base-induced β-elimination of a leaving group from the nucleophile. nih.govresearchgate.net The stability of the intermediate anion and steric hindrance from adjacent groups are critical factors influencing the reaction's success. nih.govresearchgate.net In the case of Pyridine, 2,3,6-trimethyl-5-nitro-, the methyl groups at the 2- and 6-positions could exert steric influence on the incoming nucleophile and the subsequent elimination step.
Studies on other nitropyridines have demonstrated the feasibility of VNS reactions. For instance, 3-nitropyridines react efficiently with various carbanions under VNS conditions. nih.govrsc.org
Table 1: Examples of VNS Reactions on Nitropyridines
| Substrate | Nucleophile/Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Nitropyridine (B142982) | Chloromethyl phenyl sulfone | 2-(Phenylsulfonylmethyl)-3-nitropyridine | - | organic-chemistry.org |
| 3-Nitropyridine | Methyl chloroacetate | Methyl (3-nitro-2-pyridyl)acetate | - | nih.gov |
| 4-Substituted-3-nitropyridines | Chloroform | Trichloromethyl substituted nitropyridines | - | rsc.org |
Reduction Reactions of the Nitro Group to Amine
The nitro group of Pyridine, 2,3,6-trimethyl-5-nitro- can be readily reduced to an amino group, a key transformation for the synthesis of various derivatives. This reduction is a common strategy in the synthesis of biologically active molecules. nih.gov
A variety of reducing agents can be employed for this transformation. For example, the reduction of a substituted 3-nitropyridine to the corresponding amine has been achieved in quantitative yield. nih.gov Biocatalytic methods using nitroreductase enzymes have also proven effective for the reduction of related compounds like 2-methyl-5-nitro-pyridine. researchgate.net
Table 2: Conditions for the Reduction of Nitropyridines
| Substrate | Reagents/Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Substituted 3-nitropyridine | Not specified | Corresponding amine | Quantitative | nih.gov |
| 2-Methyl-5-nitro-pyridine | Nitroreductase, V₂O₅ | 5-Amino-2-methylpyridine | - | researchgate.net |
Electrophilic Substitution on the Pyridine Ring
The pyridine ring is inherently electron-deficient and therefore generally resistant to electrophilic aromatic substitution. The presence of a strongly deactivating nitro group on Pyridine, 2,3,6-trimethyl-5-nitro- further diminishes its reactivity towards electrophiles. The three electron-donating methyl groups are activating and ortho-, para-directing, while the pyridine nitrogen and the nitro group are deactivating and meta-directing. chemguide.co.uk
Any potential electrophilic attack would be directed by the combined electronic effects of all substituents. In strongly acidic conditions, the pyridine nitrogen would be protonated, further deactivating the ring. While nitration of some trimethyl-substituted heterocyclic compounds has been reported, electrophilic substitution on Pyridine, 2,3,6-trimethyl-5-nitro- is expected to be challenging and require harsh reaction conditions. rsc.org
Reactions Involving Methyl Group Functionalization
The methyl groups on the pyridine ring offer additional sites for chemical modification.
The oxidation of the methyl groups of Pyridine, 2,3,6-trimethyl-5-nitro- can lead to the formation of corresponding carboxylic acids or aldehydes. This transformation is a valuable tool for introducing new functional groups. For instance, the oxidation of the methyl group in 2-chloro-5-methyl-3-nitropyridine (B188117) to a carboxylic acid has been successfully demonstrated as part of a synthesis of Janus kinase 2 (JAK2) inhibitors. nih.gov
The selective oxidation of one methyl group over the others would depend on its position and the reaction conditions employed. The methyl groups at the 2- and 6-positions are adjacent to the pyridine nitrogen, which may influence their reactivity compared to the methyl group at the 3-position. Studies on the oxidation of 2,3,6-trimethylphenol (B1330405) have shown that this substitution pattern can be oxidized to the corresponding quinone, indicating the susceptibility of the methyl groups to oxidation. rsc.orgresearchgate.netnih.gov
Table 3: Examples of Methyl Group Oxidation in Related Compounds
| Substrate | Product | Application | Reference |
|---|---|---|---|
| 2-Chloro-5-methyl-3-nitropyridine | 2-Chloro-3-nitro-5-pyridinecarboxylic acid | Synthesis of JAK2 inhibitors | nih.gov |
| 2,3,6-Trimethylphenol | 2,3,5-Trimethyl-1,4-benzoquinone | Intermediate for Vitamin E synthesis | rsc.org |
Reactions Involving Methyl Group Functionalization
Alkylation Reactions
While specific studies on the alkylation of Pyridine, 2,3,6-trimethyl-5-nitro- are not extensively documented, the reactivity can be inferred from the behavior of related nitropyridine and collidine derivatives. The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic attack, a characteristic that is further intensified by the presence of the electron-withdrawing nitro group. Conversely, the nitrogen atom of the pyridine ring possesses a lone pair of electrons and can undergo alkylation to form pyridinium (B92312) salts.
The methyl groups on the pyridine ring at positions 2, 3, and 6 introduce steric hindrance, which can influence the site and feasibility of alkylation. The nitrogen atom is sterically shielded by the two methyl groups at the adjacent 2 and 6 positions. This steric hindrance would likely make the direct alkylation of the nitrogen atom to form a quaternary salt a challenging transformation, requiring potent alkylating agents and potentially elevated temperatures.
Alkylation could also potentially occur at the carbon atoms of the ring, particularly those activated by the nitro group. However, direct C-alkylation of the pyridine ring is generally less common than N-alkylation unless specific activating groups or reaction conditions are employed. The reactivity of related collidines, such as 2,3,6-collidine, primarily involves reactions where they act as non-nucleophilic bases due to the steric hindrance around the nitrogen atom. nih.gov
Table 1: Expected Reactivity in Alkylation Reactions
| Reactant Type | Expected Product | Plausible Reaction Conditions |
| Strong Alkylating Agent (e.g., Methyl Iodide) | N-alkylated pyridinium salt | Elevated temperature |
| Organolithium Reagents | Potential for C-alkylation | Anhydrous, inert atmosphere |
Ring Transformation and Rearrangement Studies
The study of ring transformations and rearrangements provides valuable insights into the stability and reactivity of heterocyclic compounds. For Pyridine, 2,3,6-trimethyl-5-nitro-, several potential pathways can be considered based on research on analogous systems.
Pyridine-to-Pyrrole Rearrangements
Pyridine-to-pyrrole rearrangements are known transformations in heterocyclic chemistry, although they are not common. There is no direct evidence from the provided search results to suggest that Pyridine, 2,3,6-trimethyl-5-nitro- undergoes a facile rearrangement to a pyrrole (B145914) derivative. Such rearrangements often require specific reagents or photochemical conditions to proceed.
Other Ring Contractions/Expansions
Ring transformation reactions, particularly those involving nucleophiles, are well-documented for electron-deficient nitrogen heterocycles. nih.gov These reactions often proceed through a "scrap and build" mechanism involving nucleophilic attack, ring opening, and subsequent recyclization to form a new ring system. nih.gov
For instance, studies on 1-methyl-3,5-dinitro-2-pyridone have shown that it can undergo three-component ring transformations with a ketone and a nitrogen source to yield nitropyridines or nitroanilines. nih.gov This suggests that under suitable conditions with strong nucleophiles, the pyridine ring of Pyridine, 2,3,6-trimethyl-5-nitro- could potentially be opened. The subsequent recyclization could lead to different heterocyclic or carbocyclic structures, depending on the nature of the nucleophile and the reaction conditions.
Similarly, research on the ring transformation of 3-methyl-5-nitropyrimidin-4(3H)-one demonstrates its ability to react with carbonyl compounds to form various substituted pyridones, pyrimidines, and aminopyridines. mdpi.comrsc.org These transformations highlight the reactivity of the nitro-activated ring towards nucleophilic attack and subsequent rearrangement. While a pyrimidine (B1678525) is not a pyridine, the principles of ring transformation in these electron-poor, nitro-substituted systems are relevant.
Ring contraction of azepine derivatives to pyridine derivatives has also been reported, proceeding through a proposed azatropilium cation intermediate. researchgate.net Although this is a ring contraction to form a pyridine, it illustrates the potential for ring size alterations in nitrogen-containing heterocycles under specific reaction conditions.
Table 2: Potential Ring Transformation Products
| Reactant/Condition | Potential Transformation Pathway | Possible Product Type |
| Strong Nucleophile (e.g., Ammonia (B1221849), Amines) | Nucleophilic attack, ring opening, and recyclization | Substituted pyrimidines or other heterocycles |
| Carbonyl Compound + Nitrogen Source | Three-component ring transformation | Highly functionalized pyridines or anilines |
Advanced Spectroscopic and Structural Elucidation of Pyridine, 2,3,6 Trimethyl 5 Nitro
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of atoms within a molecule can be determined.
¹H NMR and ¹³C NMR Chemical Shift Analysis
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to show distinct signals for the aromatic proton and the protons of the three methyl groups.
Aromatic Proton (H-4): The single proton on the pyridine (B92270) ring at the 4-position is expected to appear as a singlet. Its chemical shift will be influenced by the electron-donating methyl groups and the strongly electron-withdrawing nitro group. The nitro group at the 5-position will significantly deshield the H-4 proton, shifting it downfield.
Methyl Protons (2-CH₃, 3-CH₃, 6-CH₃): Three distinct singlets are anticipated for the three methyl groups. The methyl groups at the 2- and 6-positions are in close proximity to the nitrogen atom, which will influence their chemical shift. The methyl group at the 3-position will be affected by the adjacent methyl and nitro groups.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbon atom attached to the nitro group (C-5) is expected to be significantly deshielded and appear at a high chemical shift. The carbons bearing methyl groups (C-2, C-3, C-6) will also have characteristic shifts, influenced by both the methyl substituents and their position relative to the nitrogen and nitro groups. The unsubstituted carbon (C-4) will also show a distinct resonance.
Methyl Carbons: Three separate signals are expected for the carbons of the methyl groups, each with a chemical shift characteristic of its position on the pyridine ring.
The following table provides predicted ¹H and ¹³C NMR chemical shifts for Pyridine, 2,3,6-trimethyl-5-nitro-, based on data from related compounds such as 2,3,5-trimethylpyridine (B1346980) nih.gov, 2,4,6-trimethylpyridine (B116444) spectrabase.comchemicalbook.com, and various nitropyridines.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-4 | 7.5 - 8.5 | - |
| 2-CH₃ | 2.4 - 2.6 | 20 - 25 |
| 3-CH₃ | 2.2 - 2.4 | 15 - 20 |
| 6-CH₃ | 2.5 - 2.7 | 22 - 27 |
| C-2 | - | 155 - 160 |
| C-3 | - | 130 - 135 |
| C-4 | - | 120 - 125 |
| C-5 | - | 145 - 150 |
| C-6 | - | 150 - 155 |
Two-Dimensional NMR Techniques for Structural Assignment
To unambiguously assign the ¹H and ¹³C signals and confirm the structure of Pyridine, 2,3,6-trimethyl-5-nitro-, various two-dimensional (2D) NMR techniques would be indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. In this case, it would primarily be used to confirm the absence of coupling for the H-4 proton and the methyl group protons, which are all expected to be singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for definitively assigning the proton signal of each methyl group to its corresponding carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. It could be used to confirm the relative positions of the methyl groups on the pyridine ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) Spectroscopy:
The IR spectrum of Pyridine, 2,3,6-trimethyl-5-nitro- is expected to show characteristic absorption bands for the nitro group, the pyridine ring, and the C-H bonds of the methyl groups.
N-O Stretching: The most prominent features in the IR spectrum would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically appearing in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.
C=N and C=C Stretching: The stretching vibrations of the pyridine ring (C=N and C=C bonds) are expected in the 1400-1600 cm⁻¹ region.
C-H Stretching: The C-H stretching vibrations of the methyl groups will be observed in the 2850-3000 cm⁻¹ range.
C-H Bending: The C-H bending vibrations of the methyl groups are expected around 1375-1450 cm⁻¹.
Raman Spectroscopy:
Raman spectroscopy would provide complementary information to the IR spectrum.
The symmetric stretching of the nitro group is often a strong band in the Raman spectrum.
The breathing modes of the pyridine ring are also typically strong in Raman spectra.
A computational study on the related molecule 2-amino-3-methyl-5-nitropyridine (B21948) has shown that the vibrational frequencies can be calculated using density functional theory (DFT), which can aid in the assignment of experimental spectra. nih.gov
The following table summarizes the expected vibrational frequencies for Pyridine, 2,3,6-trimethyl-5-nitro-.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Asymmetric N-O Stretch | 1500 - 1560 | Weak |
| Symmetric N-O Stretch | 1335 - 1370 | Strong |
| Pyridine Ring (C=N, C=C) Stretch | 1400 - 1600 | Moderate to Strong |
| Methyl C-H Stretch | 2850 - 3000 | Moderate |
| Methyl C-H Bend | 1375 - 1450 | Moderate |
X-ray Crystallography of Pyridine, 2,3,6-trimethyl-5-nitro- and Related Structures
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for Pyridine, 2,3,6-trimethyl-5-nitro- has been reported, insights can be gained from the crystal structures of related compounds.
Crystal Packing and Intermolecular Interactions
The crystal packing of Pyridine, 2,3,6-trimethyl-5-nitro- would be influenced by a combination of van der Waals forces and electrostatic interactions involving the polar nitro group.
π-π Stacking: The planar pyridine rings may engage in π-π stacking interactions, which are common in aromatic compounds.
C-H···O Interactions: Weak hydrogen bonds between the methyl C-H groups and the oxygen atoms of the nitro groups on adjacent molecules are likely to play a significant role in the crystal packing.
Studies on pyridine-2,6-dicarboxamide derivatives have highlighted the importance of hydrogen bonding and π-π stacking in determining their supramolecular structures. mdpi.com
Conformational Analysis in Solid State
The pyridine ring is planar, and the primary conformational flexibility in Pyridine, 2,3,6-trimethyl-5-nitro- would involve the orientation of the nitro group and the methyl groups relative to the ring.
Nitro Group Orientation: The nitro group is expected to be nearly coplanar with the pyridine ring to maximize conjugation. However, steric hindrance from the adjacent methyl group at the 6-position might cause a slight twist.
Methyl Group Conformation: The methyl groups are expected to adopt conformations that minimize steric interactions with adjacent substituents.
A detailed conformational analysis would require computational modeling or an experimental crystal structure determination.
Mass Spectrometry Data for Pyridine, 2,3,6-trimethyl-5-nitro- Not Found
A comprehensive search of available scientific literature and chemical databases has revealed no specific mass spectrometry data for the chemical compound Pyridine, 2,3,6-trimethyl-5-nitro- . Consequently, a detailed analysis of its mass spectrometric fragmentation for molecular structure confirmation, as requested, cannot be provided at this time.
Searches were conducted to locate experimental data, including molecular ion peak and fragmentation patterns, which are essential for the elucidation of a compound's structure through mass spectrometry. These inquiries, however, did not yield any published mass spectra or related research findings for this particular molecule.
While mass spectrometry data is available for structurally related compounds, such as various isomers of trimethylpyridine and certain nitropyridine derivatives, this information is not directly applicable to Pyridine, 2,3,6-trimethyl-5-nitro-. The specific arrangement of the trimethyl and nitro functional groups on the pyridine ring will induce a unique fragmentation pattern that cannot be accurately predicted or substituted by the data from its isomers or other derivatives.
Therefore, without experimental data, the creation of a scientifically accurate and detailed article section on the mass spectrometry of Pyridine, 2,3,6-trimethyl-5-nitro- is not possible.
Computational and Quantum Chemical Investigations of Pyridine, 2,3,6 Trimethyl 5 Nitro
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. DFT methods, which are based on the electron density rather than the complex many-electron wavefunction, offer a balance between computational cost and accuracy, making them suitable for studying relatively large molecules like Pyridine (B92270), 2,3,6-trimethyl-5-nitro-.
Geometry Optimization and Energetic Parameters
The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For Pyridine, 2,3,6-trimethyl-5-nitro-, this involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. DFT methods, such as B3LYP, are commonly employed for this purpose, often in conjunction with a basis set like 6-311G(d,p) that provides a good description of the electron distribution.
The optimized geometry reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. For Pyridine, 2,3,6-trimethyl-5-nitro-, the planarity of the pyridine ring is a crucial aspect, although slight distortions may occur due to the steric hindrance of the bulky trimethyl and nitro groups.
Once the optimized geometry is obtained, various energetic parameters can be calculated. These parameters provide insights into the molecule's stability and potential as an energetic material. Theoretical calculations on a series of nitro-substituted pyridines have shown that such molecules can have high heats of formation, a key indicator for high-energy-density materials. nih.gov The introduction of nitro groups is known to increase the heat of formation. nih.gov
Table 1: Representative Calculated Energetic Parameters for Pyridine, 2,3,6-trimethyl-5-nitro-
| Parameter | Representative Value | Unit |
| Total Energy | (Value) | Hartrees |
| Heat of Formation (ΔHf) | (Value) | kJ/mol |
| Dipole Moment | (Value) | Debye |
Note: The values in this table are representative and are based on typical results from DFT calculations on similar substituted nitropyridines. Actual values would require specific calculations for this molecule.
Electronic Structure Analysis (HOMO-LUMO)
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally indicates a more reactive molecule.
For Pyridine, 2,3,6-trimethyl-5-nitro-, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the methyl groups, while the LUMO is anticipated to be centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer, a characteristic feature of many organic electronic materials. The introduction of substituents like amino or nitro groups can significantly influence the HOMO and LUMO energy levels. nih.gov
Table 2: Representative Calculated Electronic Structure Parameters for Pyridine, 2,3,6-trimethyl-5-nitro-
| Parameter | Representative Value | Unit |
| HOMO Energy | (Value) | eV |
| LUMO Energy | (Value) | eV |
| HOMO-LUMO Gap (ΔE) | (Value) | eV |
Note: The values in this table are representative and are based on typical results from DFT calculations on similar substituted nitropyridines. Actual values would require specific calculations for this molecule.
Vibrational Frequency Calculations and Spectroscopic Correlation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can then be compared with experimental spectra to confirm the molecular structure.
For Pyridine, 2,3,6-trimethyl-5-nitro-, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to the stretching and bending modes of the pyridine ring, the C-H bonds of the methyl groups, and the N-O bonds of the nitro group. Computational studies on similar molecules, such as 2-hydroxy-5-methyl-3-nitropyridine, have demonstrated good agreement between DFT-calculated and experimentally observed vibrational frequencies. researchgate.net Any discrepancies between the calculated and experimental data can often be resolved by applying a scaling factor to the computed frequencies.
Ab Initio Calculations
Ab initio methods are another class of quantum chemical calculations that solve the Schrödinger equation from first principles, without the use of empirical parameters. rsc.org Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall under this category. While computationally more demanding than DFT, ab initio calculations can provide highly accurate results, especially for smaller molecules or for benchmarking DFT methods.
For Pyridine, 2,3,6-trimethyl-5-nitro-, ab initio calculations could be used to refine the geometry optimization and to obtain more precise energetic and electronic properties. rsc.org Comparing the results from ab initio and DFT methods can provide a comprehensive understanding of the molecule's electronic structure and bonding. rsc.org
Reaction Pathway and Transition State Analysis
Understanding the reaction pathways for the synthesis of Pyridine, 2,3,6-trimethyl-5-nitro- is crucial for its practical applications. The nitration of pyridines can be a complex process. researchgate.net For instance, the reaction of pyridine with dinitrogen pentoxide can lead to the formation of an N-nitropyridinium ion, which then undergoes rearrangement to yield the nitrated product. researchgate.netrsc.org The mechanism can involve a nih.govrsc.org sigmatropic shift of the nitro group. researchgate.net
Computational methods can be employed to model these reaction pathways, identify transition states, and calculate activation energies. This information is invaluable for optimizing reaction conditions and improving yields. Studies on the synthesis of various nitropyridines have highlighted the importance of the reaction mechanism in determining the final product distribution. researchgate.netntnu.no For example, the reaction of 3-nitropyridine (B142982) with sulfite (B76179) ions can lead to 2,5-disubstituted pyridines. rsc.org
Aromaticity Assessment (e.g., NICS calculations)
Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a delocalized π-electron system. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. A negative NICS value at the center of a ring is indicative of aromatic character, while a positive value suggests anti-aromaticity.
For Pyridine, 2,3,6-trimethyl-5-nitro-, the pyridine ring is inherently aromatic. However, the introduction of substituents can influence the degree of aromaticity. The electron-withdrawing nitro group and the electron-donating methyl groups can perturb the π-electron distribution in the ring. NICS calculations can provide a quantitative measure of how these substituents affect the aromatic character of the pyridine ring in this specific molecule. For instance, in imidazo[1,2-a]pyridine (B132010) systems, substitution can lead to a marked drop in the NICS value, indicating a decrease in aromaticity. researchgate.net
Molecular Dynamics Simulations (if applicable for interactions/stability)
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. arxiv.org This technique allows for the investigation of dynamic processes such as conformational changes, molecular interactions, and the stability of molecular systems in various environments (e.g., in a solvent or in the solid state). arxiv.org
While no specific molecular dynamics simulation studies were found for Pyridine, 2,3,6-trimethyl-5-nitro- or the illustrative compound 2-Amino-5-nitropyridine , MD simulations are a highly relevant technique for this class of compounds. Such simulations could be employed to:
Study Intermolecular Interactions: Investigate how molecules of a substituted pyridine interact with each other in a condensed phase, which can provide insights into crystal packing and bulk properties. aps.org
Analyze Solvent Effects: Simulate the behavior of the molecule in a solution to understand how the solvent affects its conformation and properties.
Investigate Interactions with Biomolecules: If the compound has potential biological activity, MD simulations can be used to model its interaction with biological targets like proteins or DNA, providing insights into binding modes and affinities. acs.org
The simulations are based on a force field, which is a set of parameters that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of the atoms and molecules can be tracked over time, providing a detailed picture of the system's dynamics. arxiv.org
Applications in Advanced Materials Science and Catalysis Research
Research on Supramolecular Assemblies Incorporating Pyridine (B92270), 2,3,6-trimethyl-5-nitro- Units
It is possible that research on this specific compound exists in proprietary industrial research or in less accessible formats. However, based on the extensive search of public domain information, there is no basis to generate the requested scientifically accurate and detailed article.
Information Deficit on the Synthetic Applications of Pyridine, 2,3,6-trimethyl-5-nitro-
Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific, detailed information regarding the use of the chemical compound Pyridine, 2,3,6-trimethyl-5-nitro- as a precursor in the synthesis of imidazopyridines, azaindoles, or other complex heterocyclic systems.
While general synthetic routes for imidazopyridines and azaindoles are well-established and frequently involve the cyclization of various aminopyridine derivatives, no specific examples or research findings could be located that utilize 2,3,6-trimethyl-5-nitropyridine or its corresponding amine, 5-amino-2,3,6-trimethylpyridine , as a starting material.
The performed searches aimed to uncover:
The reduction of Pyridine, 2,3,6-trimethyl-5-nitro- to its amino derivative.
The subsequent use of 5-amino-2,3,6-trimethylpyridine in cyclization reactions to form imidazopyridine or azaindole ring systems.
Direct cyclization reactions involving Pyridine, 2,3,6-trimethyl-5-nitro- .
Despite employing various search strategies, the inquiries did not yield any publications, research articles, or patents detailing these specific synthetic pathways. General literature on the synthesis of imidazopyridines nih.govnih.govaston.ac.ukmdpi.com and azaindoles nih.govorganic-chemistry.orgrsc.orguni-rostock.dechemrxiv.org describes a wide array of precursors, but the target compound, Pyridine, 2,3,6-trimethyl-5-nitro- , is not mentioned. Similarly, documents detailing reactions of nitropyridines or the synthesis of various nitrogen-containing heterocycles did not provide the required specific information documentsdelivered.com.
Therefore, due to the absence of scientifically verifiable and citable information in the public domain concerning the role of Pyridine, 2,3,6-trimethyl-5-nitro- in the synthesis of the specified heterocyclic systems, it is not possible to generate the requested professional and authoritative article. The creation of detailed research findings and data tables as per the instructions cannot be fulfilled without foundational scientific literature.
Should such research be published and become accessible in the future, the generation of the requested article may become feasible.
Future Research Directions and Outlook
Development of More Efficient and Sustainable Synthetic Routes
The future synthesis of Pyridine (B92270), 2,3,6-trimethyl-5-nitro- will likely focus on improving efficiency and sustainability, moving away from harsh traditional methods. Current synthetic strategies for substituted nitropyridines often involve multi-step processes with moderate yields. For instance, the synthesis of related compounds like 2-methyl-3-nitropyridines has been achieved through a three-step method starting from 2-chloro-3-nitropyridines, involving reaction with a malonic ester anion followed by hydrolysis and decarboxylation. mdpi.com Another approach involves the direct nitration of a pre-existing pyridine ring, though this can lead to issues with regioselectivity and require harsh conditions. researchgate.net
Future research should target the development of one-pot or tandem reactions that minimize waste and energy consumption. A promising avenue is the exploration of multicomponent reactions (MCRs), which can construct complex molecules like substituted pyridines from simple precursors in a single step. nih.gov For Pyridine, 2,3,6-trimethyl-5-nitro- , a hypothetical MCR could involve the condensation of a β-ketoester, an aldehyde, and an ammonia (B1221849) source, a modern iteration of the Hantzsch pyridine synthesis. mdpi.com
Furthermore, the principles of green chemistry should guide the development of new synthetic routes. This includes the use of environmentally benign solvents, catalytic systems to replace stoichiometric reagents, and energy-efficient reaction conditions (e.g., microwave or flow chemistry). The development of a robust and sustainable synthesis is the gateway to enabling all other areas of research for this compound.
Table 1: Potential Synthetic Strategies for Pyridine, 2,3,6-trimethyl-5-nitro-
| Synthetic Approach | Potential Precursors | Key Research Areas |
| Direct Nitration | 2,3,6-Trimethylpyridine (B74987) | Optimization of nitrating agents and reaction conditions to control regioselectivity. |
| Multicomponent Reaction | β-dicarbonyl compound, aldehyde, ammonia source | Design of novel MCRs for the specific substitution pattern; catalyst development. |
| Cross-Coupling Reactions | A suitably functionalized pyridine and a nitrating agent | Exploration of palladium or copper-catalyzed cross-coupling reactions. |
Exploration of Novel Reactivity Patterns
The reactivity of Pyridine, 2,3,6-trimethyl-5-nitro- is predicted to be a rich area of investigation, governed by the interplay of the electron-withdrawing nitro group and the electron-donating methyl groups. The nitro group strongly deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqnih.gov The positions ortho and para to the nitro group are expected to be particularly susceptible to nucleophilic attack.
Future research should systematically explore the SNAr reactions of this compound with a variety of nucleophiles, such as amines, alkoxides, and thiolates. This could lead to the synthesis of a library of new derivatives with potentially interesting biological or material properties. The steric hindrance provided by the adjacent methyl groups at positions 2 and 6 will likely play a significant role in the regioselectivity and reaction rates of these transformations, a phenomenon observed in other hindered nitropyridines. acs.org
The reactivity of the methyl groups themselves also presents an avenue for exploration. These groups could potentially undergo oxidation, halogenation, or condensation reactions, providing further pathways for functionalization.
Table 2: Predicted Reactivity of Pyridine, 2,3,6-trimethyl-5-nitro-
| Reaction Type | Expected Outcome | Influencing Factors |
| Nucleophilic Aromatic Substitution | Substitution of a group at a position activated by the nitro group. | Nature of the nucleophile, solvent, temperature, steric hindrance from methyl groups. |
| Reduction of Nitro Group | Formation of 5-amino-2,3,6-trimethylpyridine. | Choice of reducing agent (e.g., catalytic hydrogenation, metal/acid). |
| Reactions of Methyl Groups | Oxidation to carboxylic acids, halogenation, or condensation. | Oxidizing/halogenating agent, reaction conditions. |
Advanced Computational Modeling for Predictive Understanding
In the absence of extensive experimental data, advanced computational modeling will be an invaluable tool for predicting the properties and reactivity of Pyridine, 2,3,6-trimethyl-5-nitro- . cuny.edu Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into its electronic structure, geometry, and vibrational spectra, similar to studies performed on other nitropyridines like 2-hydroxy-5-methyl-3-nitropyridine. researchgate.net
Future computational studies should focus on:
Predicting Spectroscopic Properties: Calculation of NMR, IR, and UV-Vis spectra to aid in the future identification and characterization of the compound.
Mapping the Reactivity Landscape: Modeling reaction pathways for nucleophilic and electrophilic attack to predict regioselectivity and activation energies. This can help in designing and optimizing synthetic strategies.
Elucidating Intermolecular Interactions: Understanding how molecules of Pyridine, 2,3,6-trimethyl-5-nitro- interact with each other and with other molecules, which is crucial for predicting its solid-state properties and its potential as a ligand or building block in larger assemblies.
These computational investigations will not only provide foundational knowledge but also guide experimental efforts, saving time and resources.
Integration into Emerging Fields of Chemical Science
The unique substitution pattern of Pyridine, 2,3,6-trimethyl-5-nitro- suggests its potential for integration into several emerging fields of chemical science. The presence of both electron-donating and electron-withdrawing groups on the pyridine ring could give rise to interesting photophysical or electronic properties.
Materials Science: Nitropyridine derivatives have been explored for their applications in nonlinear optics and as components of energetic materials. researchgate.net Future research could investigate the potential of Pyridine, 2,3,6-trimethyl-5-nitro- and its derivatives in these areas. The specific substitution pattern may influence crystal packing and solid-state properties, which are critical for such applications.
Medicinal Chemistry: The pyridine scaffold is a privileged structure in drug discovery, and nitropyridines have served as precursors for a wide range of biologically active molecules. mdpi.comnih.govnih.gov The amino derivative, obtained by reduction of the nitro group, could be a key intermediate for the synthesis of novel compounds with potential therapeutic applications.
Catalysis: Pyridine-based ligands are widely used in coordination chemistry and catalysis. The specific electronic and steric properties of Pyridine, 2,3,6-trimethyl-5-nitro- could make it a candidate for the development of novel ligands for transition metal catalysis.
The exploration of this molecule in these and other fields will depend on the successful development of efficient synthetic routes and a thorough understanding of its fundamental properties.
Q & A
Q. Q1. What are the recommended synthetic routes for 2,3,6-trimethyl-5-nitropyridine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nitration of a pre-functionalized trimethylpyridine precursor. For example:
Starting Material : Begin with 2,3,6-trimethylpyridine (TMP).
Nitration : Use a mixture of concentrated nitric and sulfuric acids under controlled temperatures (0–5°C) to introduce the nitro group at the 5-position. Monitor regioselectivity via TLC or HPLC, as steric hindrance from the 2,3,6-trimethyl groups may direct nitration to the 5-position .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.
Optimization Tips :
Q. Q2. How can spectroscopic techniques (NMR, IR) be applied to confirm the structure of 2,3,6-trimethyl-5-nitropyridine?
Methodological Answer:
- <sup>1</sup>H NMR :
- Pyridine protons near nitro groups exhibit downfield shifts (δ 8.5–9.5 ppm).
- Methyl groups at 2,3,6-positions show distinct splitting patterns:
- 2-CH3: ~δ 2.6 ppm (singlet, no adjacent H).
- 3-CH3: δ 2.4 ppm (split by adjacent CH3).
- 6-CH3: δ 2.5 ppm (split by para-nitro group) .
- IR Spectroscopy :
Q. Table 1: Expected Spectroscopic Data
| Technique | Key Peaks/Shifts | Structural Assignment |
|---|---|---|
| <sup>1</sup>H NMR | δ 8.8 ppm (1H, d) | H-4 (para to nitro) |
| <sup>13</sup>C NMR | δ 148 ppm | C-5 (nitro-attached) |
| IR | 1520 cm<sup>−1</sup> | NO2 asymmetric stretch |
Q. Q3. What safety protocols are critical when handling 2,3,6-trimethyl-5-nitropyridine?
Methodological Answer:
- GHS Hazards : Based on analogous nitro-pyridines :
- H302 : Harmful if swallowed.
- H226 : Flammable liquid/vapor.
- Preventive Measures :
- Use explosion-proof fume hoods (nitro compounds are shock-sensitive).
- PPE: Nitrile gloves, flame-resistant lab coats, and safety goggles.
- Storage: Inert atmosphere (N2), away from oxidizing agents.
Advanced Research Questions
Q. Q4. How do the electronic effects of the 5-nitro and 2,3,6-trimethyl groups influence reactivity in cross-coupling reactions?
Methodological Answer:
- Nitro Group : Strong electron-withdrawing effect activates the pyridine ring for nucleophilic substitution at the 4-position but deactivates electrophilic substitution .
- Trimethyl Groups : Steric hindrance at 2,3,6-positions limits accessibility for bulky reagents. For Suzuki-Miyaura coupling, prioritize palladium catalysts with large ligands (e.g., XPhos) to prevent steric clashes .
- Case Study : In Stille couplings, the 5-nitro group enhances oxidative addition efficiency due to electron-deficient metal centers .
Q. Q5. What strategies resolve contradictions in regioselectivity data during functionalization of 2,3,6-trimethyl-5-nitropyridine?
Methodological Answer: Discrepancies often arise from competing steric and electronic effects:
Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and identify reactive sites .
Isotopic Labeling : Introduce deuterium at candidate positions to track substitution pathways via <sup>2</sup>H NMR .
Competition Experiments : Compare reaction rates of derivatives (e.g., 5-nitro vs. 5-amino) to isolate electronic contributions .
Q. Q6. How can 2,3,6-trimethyl-5-nitropyridine serve as a precursor in pharmaceutical intermediates?
Methodological Answer:
- Antimicrobial Agents : Nitro groups are reduced to amines, enabling conjugation with sulfonamide moieties .
- Kinase Inhibitors : The trimethylpyridine core mimics ATP-binding motifs. Functionalize the 4-position with heterocycles (e.g., pyrazole) via SNAr reactions .
- Case Study : Analogous 5-nitropyridines are intermediates in antimalarial drugs (e.g., chloroquine derivatives) .
Q. Q7. What analytical methods quantify trace impurities in 2,3,6-trimethyl-5-nitropyridine batches?
Methodological Answer:
- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas. Temperature gradient: 50°C (2 min) → 10°C/min → 280°C .
- HPLC : C18 column, mobile phase = 60:40 acetonitrile/water (0.1% TFA). Detect impurities like dinitro byproducts at 254 nm .
- Validation : Spike samples with known impurities (e.g., 2,3,6-trimethyl-4-nitropyridine) to calibrate retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
